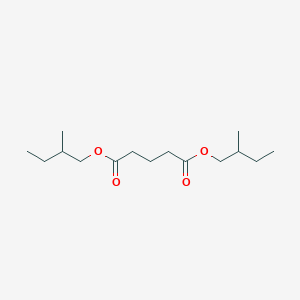
Bis(2-methylbutyl) pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methylbutyl) pentanedioate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is formed by the esterification of pentanedioic acid (also known as glutaric acid) with 2-methylbutanol. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylbutyl) pentanedioate typically involves the esterification reaction between pentanedioic acid and 2-methylbutanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Pentanedioic acid+2(2-methylbutanol)→Bis(2-methylbutyl) pentanedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of bio-based resources, such as biomass-derived 2-methylbutanol, is also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-methylbutyl) pentanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield pentanedioic acid and 2-methylbutanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and 2-methylbutanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Another alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: Pentanedioic acid and 2-methylbutanol.
Reduction: Pentanediol and 2-methylbutanol.
Transesterification: A different ester and 2-methylbutanol.
Aplicaciones Científicas De Investigación
Bis(2-methylbutyl) pentanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential use in bio-based materials and as a component in biodegradable polymers.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Used in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of bis(2-methylbutyl) pentanedioate largely depends on its application. In organic synthesis, it acts as a reactant or solvent, facilitating various chemical reactions. In drug delivery systems, it can encapsulate active pharmaceutical ingredients, enhancing their stability and bioavailability. The ester bond in this compound can undergo hydrolysis, releasing the active components at the target site.
Comparación Con Compuestos Similares
Similar Compounds
Bis(3-methylbutyl) pentanedioate: Similar structure but with a different alkyl group.
Bis(2-methylbutyl) itaconate: Similar ester but derived from itaconic acid instead of pentanedioic acid.
Uniqueness
Bis(2-methylbutyl) pentanedioate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its use of 2-methylbutanol as an alcohol component makes it different from other esters that use straight-chain alcohols. This structural uniqueness can influence its reactivity and applications in various fields.
Propiedades
Número CAS |
6624-69-7 |
|---|---|
Fórmula molecular |
C15H28O4 |
Peso molecular |
272.38 g/mol |
Nombre IUPAC |
bis(2-methylbutyl) pentanedioate |
InChI |
InChI=1S/C15H28O4/c1-5-12(3)10-18-14(16)8-7-9-15(17)19-11-13(4)6-2/h12-13H,5-11H2,1-4H3 |
Clave InChI |
KCMGCXMWIATDCV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)COC(=O)CCCC(=O)OCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


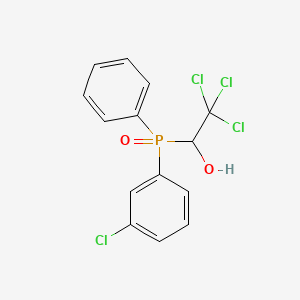
![Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate](/img/structure/B13783142.png)


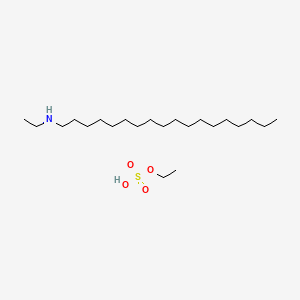
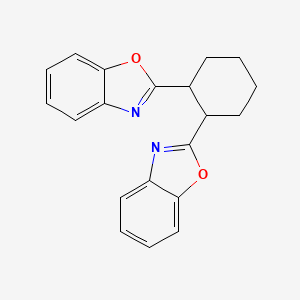
![1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B13783164.png)
![(S)-1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B13783176.png)
![2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B13783182.png)
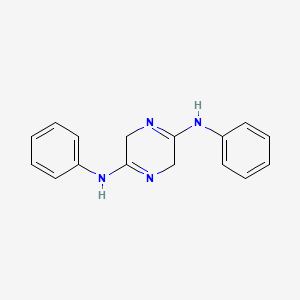
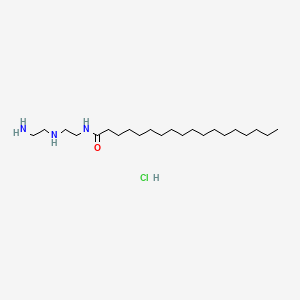
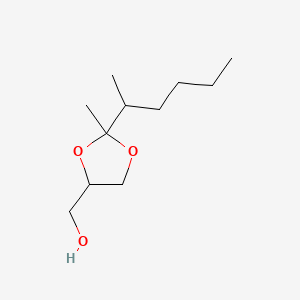
![2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde](/img/structure/B13783203.png)

